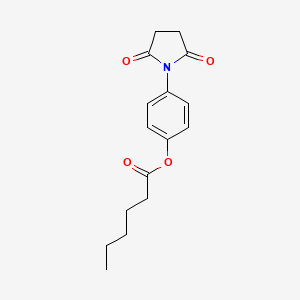![molecular formula C13H19N3OS B12491809 3-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B12491809.png)
3-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPYL}DIMETHYLAMINE is a complex organic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential .
Métodos De Preparación
The synthesis of {3-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPYL}DIMETHYLAMINE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzimidazole ring can be done using methanol in the presence of a strong acid.
Thioether Formation: The benzimidazole core is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Alkylation: The final step involves the alkylation of the sulfanyl group with 3-chloropropylamine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
{3-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPYL}DIMETHYLAMINE undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Various amines, thiols, and alcohols.
Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazoles.
Aplicaciones Científicas De Investigación
{3-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPYL}DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of {3-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPYL}DIMETHYLAMINE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Molecular targets and pathways involved include various kinases, proteases, and G-protein coupled receptors.
Comparación Con Compuestos Similares
{3-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPYL}DIMETHYLAMINE can be compared with other benzimidazole derivatives:
Mebendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for similar purposes.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
The uniqueness of {3-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPYL}DIMETHYLAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N3OS |
|---|---|
Peso molecular |
265.38 g/mol |
Nombre IUPAC |
3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H19N3OS/c1-16(2)7-4-8-18-13-14-11-6-5-10(17-3)9-12(11)15-13/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
Clave InChI |
CXDGYAPEQYYMOO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCSC1=NC2=C(N1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12491731.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B12491735.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12491738.png)
![2-({2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B12491754.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12491767.png)
![1,3-dimethyl-5-({[2-(pyridin-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12491771.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12491776.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491778.png)
![Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491785.png)


![8-ethyl-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12491797.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491800.png)
